Bromo-PEG4-acid
Overview
Description
Mechanism of Action
Target of Action
Bromo-PEG4-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules designed to target proteins for degradation .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
This compound, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This leads to the modulation of various biochemical pathways depending on the specific target protein being degraded.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of PROTACs that can selectively degrade target proteins . This can lead to the modulation of cellular processes controlled by these proteins, potentially leading to therapeutic effects in the context of diseases associated with the target proteins.
Action Environment
The action of this compound, as part of PROTACs, occurs within the intracellular environment. Factors such as pH, temperature, and the presence of other biomolecules can influence its action, efficacy, and stability. The hydrophilic PEG spacer in this compound can enhance its solubility in the aqueous intracellular environment .
Biochemical Analysis
Biochemical Properties
Bromo-PEG4-acid plays a significant role in biochemical reactions. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property allows it to interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
As a PROTAC linker, it enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This suggests that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, enables the formation of these PROTAC molecules, leading to selective degradation of target proteins .
Metabolic Pathways
As a PROTAC linker, it is likely to be involved in the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-PEG4-acid can be synthesized through a series of chemical reactions involving the introduction of a bromide group and a carboxylic acid group into a PEG chain. The synthetic route typically involves the following steps:
PEG Chain Extension: The PEG chain is extended by reacting with ethylene oxide under basic conditions.
Bromination: The extended PEG chain is then brominated using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG4-acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group is a good leaving group, making this compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thioacetate (KSAc) under mild conditions.
Amide Bond Formation: EDC or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Nucleophilic Substitution: Substituted PEG derivatives with various functional groups.
Amide Bond Formation: PEG derivatives with amide linkages, often used in bioconjugation and drug delivery applications.
Scientific Research Applications
Bromo-PEG4-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs, which are used to selectively degrade target proteins.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability in aqueous media.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications
Comparison with Similar Compounds
Bromo-PEG4-acid can be compared with other PEG-based linkers, such as:
Bromo-PEG2-acid: Shorter PEG chain, resulting in different solubility and flexibility properties.
Bromo-PEG6-acid: Longer PEG chain, offering increased solubility and flexibility but potentially affecting the overall stability of the conjugated molecule.
Bromo-PEG4-amine: Contains an amine group instead of a carboxylic acid, leading to different reactivity and applications
This compound is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications, while the bromide and carboxylic acid groups offer versatile reactivity for chemical modifications .
Properties
IUPAC Name |
3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO6/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h1-10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXKQEAMKNNRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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